![molecular formula C12H16ClNO B2880992 1-(3-Chloro-benzyl)-piperidin-3-ol CAS No. 414886-77-4](/img/structure/B2880992.png)
1-(3-Chloro-benzyl)-piperidin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds like “1-(3-Chlorobenzyl)piperazine” often involves the use of 3-Chlorobenzyl bromide . This compound reacts with aminoethanol and NaH to yield aminoethyl 3-chlorobenzyl ether . It’s also used as a starting reagent during the synthesis of other compounds .
Scientific Research Applications
Green Corrosion Inhibitors
Piperidine derivatives, including those structurally related to 1-(3-Chloro-benzyl)-piperidin-3-ol, have been investigated for their applications as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics suggest that these compounds can interact with iron (Fe) to form complexes that offer corrosion protection. This interaction is predominantly through mono-dentate mode with active sites on the iron surface, indicating potential utility in materials science for protecting metal surfaces in corrosive environments (Belghiti et al., 2018).
Molecular Docking Studies
1-Benzyl-4-(N-Boc-amino)piperidine, a compound similar to 1-(3-Chloro-benzyl)-piperidin-3-ol, has been characterized through spectroscopic methods and investigated for its structural features. The study includes molecular docking to assess its anticancer activity against VEGFR-2 kinase inhibitors, highlighting the compound's potential in drug discovery and pharmaceutical research for targeting specific protein receptors associated with cancer (Janani et al., 2020).
Synthesis of Pharmacologically Active Compounds
Research into the synthesis of l-benzyl-4-(chloromethyl)piperidine, a close analogue, and its application in the synthesis of potential pharmaceuticals showcases the versatility of this chemical structure. The compound serves as a building block for creating N-benzylpiperidine and N-benzylpyrrolidine derivatives, suggesting its value in medicinal chemistry for developing new therapeutic agents (Rodríguez-Franco & Fernández-Bachiller, 2002).
Antimicrobial Activity
Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antimicrobial properties against pathogens of tomato plants, demonstrating significant potent activities. This research underscores the potential agricultural applications of these compounds in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Benzylic compounds are known to participate in various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their metabolic processes in preclinical drug discovery/development .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Chloro-benzyl)-piperidin-3-ol. For instance, benzyl chloroformate, a similar compound, is known to be a water-sensitive oily colorless liquid, and it degrades in contact with water .
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSOPFLTNRUGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-benzyl)-piperidin-3-ol |
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